molecular formula C14H17ClN2S B4728716 [4-(methylthio)benzyl](pyridin-2-ylmethyl)amine hydrochloride CAS No. 1158592-33-6

[4-(methylthio)benzyl](pyridin-2-ylmethyl)amine hydrochloride

Cat. No. B4728716
CAS RN: 1158592-33-6
M. Wt: 280.8 g/mol
InChI Key: HJEUCUSFKRMDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(methylthio)benzyl](pyridin-2-ylmethyl)amine hydrochloride, also known as MPTP hydrochloride, is a synthetic compound that has been widely used in scientific research. MPTP hydrochloride is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of this complex in cellular metabolism and disease.

Mechanism of Action

[4-(methylthio)benzyl](pyridin-2-ylmethyl)amine hydrochloride hydrochloride inhibits mitochondrial complex I, which is a key enzyme complex involved in cellular respiration and energy production. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can cause cellular damage and death.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to induce Parkinson's disease-like symptoms in animal models by selectively damaging dopaminergic neurons in the substantia nigra. The resulting decrease in dopamine levels leads to motor dysfunction and other Parkinson's disease symptoms. This compound hydrochloride has also been shown to induce apoptosis in cancer cells by increasing ROS production and disrupting cellular metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using [4-(methylthio)benzyl](pyridin-2-ylmethyl)amine hydrochloride hydrochloride in lab experiments is its ability to selectively inhibit mitochondrial complex I, which makes it a valuable tool for studying the role of this complex in disease and cellular metabolism. However, this compound hydrochloride can also be toxic to cells and animals at high concentrations, which can limit its use in certain experiments.

Future Directions

1. Further studies are needed to elucidate the mechanisms by which [4-(methylthio)benzyl](pyridin-2-ylmethyl)amine hydrochloride hydrochloride induces Parkinson's disease-like symptoms and other cellular effects.
2. The development of new compounds that selectively inhibit mitochondrial complex I could lead to the discovery of new treatments for diseases such as Parkinson's and cancer.
3. The use of this compound hydrochloride in combination with other drugs and compounds could provide new insights into the mechanisms of action of these agents.
4. The application of this compound hydrochloride in the study of mitochondrial dysfunction in other diseases, such as diabetes and cardiovascular disease, could lead to new therapeutic targets.

Scientific Research Applications

[4-(methylthio)benzyl](pyridin-2-ylmethyl)amine hydrochloride hydrochloride has been extensively used in scientific research to study the role of mitochondrial complex I in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. This compound hydrochloride has also been used as a tool to study the mechanisms of action of other drugs and compounds that affect mitochondrial function.

properties

IUPAC Name

1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S.ClH/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13;/h2-9,15H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEUCUSFKRMDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158592-33-6
Record name 2-Pyridinemethanamine, N-[[4-(methylthio)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158592-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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